molecular formula C10H11NO3 B12106540 Hydroxylamine, N,O-diacetyl-N-phenyl- CAS No. 32954-65-7

Hydroxylamine, N,O-diacetyl-N-phenyl-

Cat. No.: B12106540
CAS No.: 32954-65-7
M. Wt: 193.20 g/mol
InChI Key: JIFKVNMMCPKYMS-UHFFFAOYSA-N
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Description

Hydroxylamine, N,O-diacetyl-N-phenyl- is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of both acetyl and phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, N,O-diacetyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylhydroxylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of hydroxylamine, N,O-diacetyl-N-phenyl- often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, N,O-diacetyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism by which hydroxylamine, N,O-diacetyl-N-phenyl- exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. This reactivity is influenced by the presence of acetyl and phenyl groups, which modulate its chemical behavior .

Comparison with Similar Compounds

Hydroxylamine, N,O-diacetyl-N-phenyl- can be compared with other hydroxylamine derivatives, such as:

These compounds share some reactivity patterns but differ in their specific chemical properties and applications. The presence of acetyl and phenyl groups in hydroxylamine, N,O-diacetyl-N-phenyl- imparts unique characteristics that distinguish it from other hydroxylamine derivatives .

Properties

IUPAC Name

(N-acetylanilino) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFKVNMMCPKYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186605
Record name Hydroxylamine, N,O-diacetyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32954-65-7
Record name Hydroxylamine, N,O-diacetyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, N,O-diacetyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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